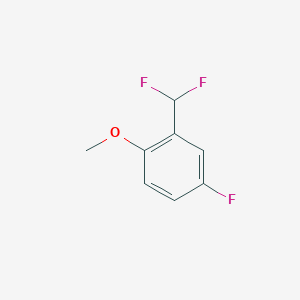

4-Fluoro-2-(difluoromethyl)anisole

Description

Contextualizing Fluorinated Aromatic Ethers in Organic Synthesis and Molecular Design

Fluorinated aromatic ethers, a class of compounds characterized by a fluorine-containing group attached to an aromatic ring via an ether linkage, are pivotal in organic synthesis and molecular design. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netnih.gov This is due to fluorine's high electronegativity, which can influence the electron distribution within the molecule, affecting its reactivity, stability, and intermolecular interactions. tandfonline.com

In medicinal chemistry, for instance, the selective placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. nih.govbohrium.com The use of fluorinated compounds is a well-established strategy in the development of pharmaceuticals, with applications in anticancer agents, antidepressants, and anesthetics, among others. tandfonline.com The ability to fine-tune a molecule's properties by incorporating fluorine makes fluorinated aromatic ethers valuable building blocks for creating novel compounds with desired characteristics.

Unique Contributions of Difluoromethyl Ethers to Chemical Space

Among the various fluorinated moieties, the difluoromethyl group (-CF2H) offers a unique set of properties that make it particularly valuable in chemical design. The difluoromethyl group is considered a lipophilic and metabolically stable bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govresearchgate.net This means it can replace these groups in a molecule while maintaining or even improving its biological activity.

The C-H bond in the difluoromethyl group is polarized, enabling it to act as a hydrogen bond donor, a rare feature among polyfluorinated groups. rsc.org This capability can enhance the binding selectivity of a molecule to its biological target. researchgate.net Furthermore, the difluoromethyl group can serve as a "masked nucleophile," providing a route to construct benzylic Ar–CF2–R linkages, which are useful in medicinal chemistry. acs.org Compared to the more common trifluoromethyl (-CF3) group, the difluoromethyl group often provides a better balance of properties, including lipophilicity and permeability. researchgate.netnih.gov

Scope and Significance of Research on 4-Fluoro-2-(difluoromethyl)anisole

The compound this compound combines the features of a fluorinated aromatic ether with the specific attributes of a difluoromethyl group. While detailed research specifically on this compound is still emerging, its structure suggests significant potential as a versatile scaffold in the synthesis of more complex molecules. cymitquimica.com The presence of both a fluorine atom on the aromatic ring and a difluoromethyl ether group provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds.

The parent compound, anisole (B1667542) (methoxybenzene), is a common reagent in organic synthesis, and its derivatives are found in a wide range of applications. wikipedia.org The introduction of fluorine at the 4-position and a difluoromethyl group at the 2-position of the anisole structure is expected to impart unique electronic and steric properties, influencing its reactivity and potential applications. Research into the synthesis and reactivity of this compound is crucial for unlocking its potential as a building block in the development of new materials and therapeutic agents.

| Compound Name | Molecular Formula | Key Features |

| This compound | C8H7F3O | Contains a fluoro group and a difluoromethyl ether group on an anisole backbone. cymitquimica.com |

| Anisole (Methoxybenzene) | C7H8O | A parent aromatic ether compound. wikipedia.org |

| 4-Fluoroanisole (B119533) | C7H7FO | Anisole with a fluorine at the 4-position. chemicalbook.com |

| 2-Fluoroanisole | C7H7FO | Anisole with a fluorine at the 2-position. nih.gov |

| 4-Fluoro-1-methoxy-2-methylbenzene | C8H10FO | A related compound with a methyl group instead of a difluoromethyl group. chemicalbook.com |

| Selectfluor | C7H14B2ClF2N2O8 | An electrophilic fluorinating agent. mdpi.com |

This focused examination of this compound highlights its position at the intersection of several important areas of chemical research. As synthetic methodologies advance and the demand for novel fluorinated compounds grows, the exploration of molecules like this compound will undoubtedly continue to expand.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWEBYLKCQNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Difluoromethyl Anisole and Analogous Structures

Strategic Approaches for Difluoromethyl Group Introduction

The incorporation of a difluoromethyl group onto an aromatic ring can be accomplished through several distinct chemical pathways, categorized by the nature of the difluoromethylating agent: electrophilic, nucleophilic, or radical. alfa-chemistry.com The choice of strategy often depends on the substrate's electronic properties and the desired reaction conditions.

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers a "CF2H+" equivalent. These methods are particularly suitable for anisole (B1667542) derivatives, as the methoxy (B1213986) group is a strong activating group that enhances the nucleophilicity of the aromatic ring. Recently developed electrophilic reagents allow for the direct functionalization of arenes under relatively mild conditions. nih.gov

Key reagents in this class often feature a difluoromethyl group attached to a highly electronegative atom or leaving group, such as onium salts or sulfoximines. alfa-chemistry.com For instance, a notable electrophilic reagent is S-(difluoromethyl)diarylsulfonium salt, which can be synthesized and used to functionalize various nucleophiles. Another approach involves reagents like (phenylsulfonyl)difluoromethyl sulfonium salts, which can be activated under photoredox catalysis to generate a fluoroalkyl radical that can then engage in electrophilic-like pathways. researchgate.net

Table 1: Examples of Electrophilic Difluoromethylating Reagents

| Reagent Type | Specific Example | Characteristics |

|---|---|---|

| Onium Salts | S-(Difluoromethyl)diarylsulfonium salts | Bench-stable solids; react with electron-rich arenes. |

| Sulfoximines | Phenyl sulfoximine derivatives | Can introduce CF2H groups into electron-rich sites. alfa-chemistry.com |

In the context of synthesizing 4-Fluoro-2-(difluoromethyl)anisole, an electrophilic approach would involve reacting 4-fluoroanisole (B119533) with one of these reagents. The strongly activating, ortho,para-directing methoxy group would direct the incoming electrophile to the C2 position (ortho to the methoxy group and meta to the fluorine).

Nucleophilic difluoromethylation employs reagents that act as a source of a difluoromethyl anion ("CF2H-"). This approach is typically used in reactions with electrophilic substrates, such as carbonyl compounds (aldehydes, ketones) or in metal-catalyzed cross-coupling reactions with aryl halides. alfa-chemistry.combeilstein-journals.orgnih.gov

A prominent and versatile class of nucleophilic difluoromethylating agents is based on sulfone chemistry. Phenylsulfonyl difluoromethane (PhSO2CF2H) can be deprotonated with a base to generate a nucleophilic species capable of reacting with various electrophiles. beilstein-journals.orgnih.govcas.cn Another widely used reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent, though its primary application is for trifluoromethylation, related silicon-based difluoromethyl reagents like Me3SiCF2SO2Ph have also been developed. beilstein-journals.orgnih.gov More recently, shelf-stable silver-based reagents such as [(SIPr)Ag(CF2H)] have been developed, offering high efficiency for the difluoromethylation of different electrophiles. nih.gov

Table 2: Common Nucleophilic Difluoromethylating Reagents

| Reagent | Formula | Typical Application |

|---|---|---|

| Phenylsulfonyl difluoromethane | PhSO2CF2H | Reaction with carbonyls and imines after deprotonation. beilstein-journals.orgnih.gov |

| (Phenylsulfonyl)difluoromethyl trimethylsilane | PhSO2CF2SiMe3 | Alternative to PhSO2CF2H for nucleophilic addition. cas.cn |

| Difluoromethyl phosphonium bromide | [Ph3P+CF2H]Br- | Direct difluoromethylation of carbonyl compounds. acs.org |

For the synthesis of an aryldifluoromethyl group via this pathway, a common route involves the copper-catalyzed cross-coupling of an aryl iodide with a difluoroacetate derivative, followed by decarboxylation to yield the difluoromethyl arene. acs.org This multi-step sequence provides an indirect but effective method for nucleophilic aromatic difluoromethylation.

Radical difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and high functional group tolerance. researchgate.net These methods involve the generation of a difluoromethyl radical (•CF2H), which can then add to an aromatic ring or participate in a C-H functionalization event. Photoredox catalysis is a common strategy to generate these radicals from stable precursors under visible light irradiation. nih.govmdpi.com

A variety of precursors can serve as sources for the •CF2H radical, including bromodifluoromethane (HCF2Br), iododifluoromethane (HCF2I), and sulfone-based reagents like PhSO2SCF2H. nih.govmdpi.com These reactions are particularly effective for the difluoromethylation of heteroaromatic compounds via a Minisci-type reaction but can also be applied to other aromatic systems. researchgate.net The regioselectivity of radical aromatic substitution is often governed by the stability of the resulting radical intermediate.

For instance, a metal-free, visible-light-mediated protocol using PhSO2SCF2H as a difluoromethylthiolating agent has been developed for arenes. nih.gov While this introduces a -SCF2H group, subsequent modifications could potentially yield the desired -CF2H moiety. Direct C-H difluoromethylation of arenes using radical pathways remains an active area of research, offering a streamlined approach to complex fluorinated molecules. researchgate.netmdpi.com

Regioselective Functionalization of Fluorinated Anisole Scaffolds

Achieving the specific 1-fluoro-2-(difluoromethyl)-4-methoxy substitution pattern requires precise control over the regioselectivity of the C-H functionalization on the 4-fluoroanisole starting material. The two primary strategies to achieve this are directed ortho-metalation and controlled electrophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.org The methoxy group of an anisole derivative is an effective DMG. It coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho-position due to kinetic acidity enhancement. wikipedia.orgorganic-chemistry.orguwindsor.ca

In the synthesis of this compound, the process would be:

Ortho-Lithiation : 4-fluoroanisole is treated with a strong lithium base (e.g., n-BuLi or s-BuLi) at low temperature. The methoxy group directs the lithiation exclusively to the C2 position.

Electrophilic Quench : The resulting aryllithium intermediate is then reacted with an electrophilic difluoromethylating agent. While traditional "CF2H+" sources can be challenging, reagents capable of reacting with organometallic species, such as those derived from difluoromethylphosphonates or other specialized sources, would install the difluoromethyl group at the desired location.

This method offers excellent regiocontrol, as the site of functionalization is determined by the position of the directing group rather than the inherent electronic preferences of the aromatic ring. wikipedia.orgunblog.fr Fluorine itself can also act as a directing group, albeit a weaker one than methoxy, further favoring metalation at the C2 position. organic-chemistry.orgresearchgate.net

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. libretexts.org In 4-fluoroanisole, there are two substituents to consider:

Methoxy group (-OCH3) : A powerful activating and ortho,para-directing group due to resonance donation of its lone pair of electrons. libretexts.org

Fluorine atom (-F) : A deactivating but ortho,para-directing group. organic-chemistry.orglibretexts.org

When both are present, the powerful activating effect of the methoxy group dominates. Since the para position is already occupied by fluorine, electrophilic attack is strongly directed to the two ortho positions (C2 and C6). Given that C2 is meta to the fluorine and C6 is also meta, the electronic environment is similar, but steric factors could play a role depending on the electrophile. The reaction of an electron-rich arene like 4-fluoroanisole with a suitable electrophilic difluoromethylating reagent would be expected to yield the 2-substituted product with high selectivity. nih.gov

The challenge in this approach lies in the reactivity of the electrophilic difluoromethylating agents, which must be potent enough to react with the anisole ring without causing side reactions. The development of new reagents, such as those activated by Lewis or Brønsted acids, continues to expand the scope of this strategy. nih.gov

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including fluorinated compounds. dntb.gov.uaacs.org This approach avoids the need for pre-functionalized starting materials by directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds. For the synthesis of fluorinated anisoles, this methodology offers a direct route to introduce fluorinated groups at specific positions on the aromatic ring.

The functionalization of C(sp²) centers, such as those on an anisole ring, can be achieved using various transition metals like palladium, copper, and rhodium. nih.gov These reactions often employ a directing group to control the regioselectivity of the C-H activation step. acs.org For instance, the methoxy group of an anisole derivative can direct ortho-C-H activation, providing a pathway to introduce a difluoromethyl group at the C-2 position.

Recent advancements have focused on the development of catalysts that can functionalize C-H bonds with a variety of fluorinated building blocks. dntb.gov.ua While direct C-H difluoromethylation of a 4-fluoroanisole is challenging, analogous transformations on related aromatic systems have been well-documented. For example, palladium catalysis has been successfully used for the dual C-H functionalization of indoles to synthesize fluorinated isocryptolepine analogues. nih.gov Similarly, copper-catalyzed systems have been developed for the trifluoromethylthiolation of benzamide derivatives via C-H bond activation. nih.gov These principles can be conceptually extended to the synthesis of this compound by functionalizing the C-H bond ortho to the methoxy group in 4-fluoroanisole.

The general mechanism for these transformations involves the coordination of the transition metal to the directing group, followed by ortho-C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with a difluoromethyl source, followed by reductive elimination to yield the desired product and regenerate the active catalyst.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization for Fluorinated Aromatics

| Catalyst System | Substrate Type | Fluorinated Group | Directing Group | Yield (%) |

| Palladium(II) | Indole | Various fluorinated | Pyridinyl | up to 96% nih.gov |

| Copper(I/II) | Benzamide | -SCF₃ | Amide | - |

| Rhodium(III) | Acrylamide | -CF₃ | Amide | - |

| Ruthenium(II) | Aromatic Ketone | -CF₂H | Ketone | - |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.netresearchgate.net These strategies are particularly valuable for constructing complex fluorinated molecules from simple precursors. sciencedaily.com

A multi-component approach for synthesizing analogous structures could involve the reaction of a substituted aniline, a difluoromethyl-containing building block, and a third component to rapidly assemble a complex fluorinated heterocycle. For example, a Selectfluor-triggered multi-component reaction has been developed for the synthesis of 4-difluoromethyl quinazolinones from 2-aminoacetophenones and isocyanates. This domino protocol demonstrates how a fluorinating agent can initiate a sequence of reactions to build a complex scaffold containing a difluoromethyl group.

Cascade reactions often rely on the strategic generation of reactive intermediates that undergo sequential transformations. sciencedaily.com A team at the University of Münster developed a cascade reaction using organocatalysis to generate di- and trifluorinated molecules from simple cyclobutanol derivatives in a single operation. sciencedaily.com This "molecular origami" approach involves an acid-catalyzed dehydration to form a key intermediate that is then intercepted by a catalytic fluorination cycle. nih.gov While not directly applied to anisoles, this strategy of unmasking a reactive intermediate to trigger a fluorinative cascade could be adapted for the synthesis of complex fluorinated aromatic systems. For instance, a cascade fluorofunctionalization of indoles using N-fluorobenzenesulfonimide has been described, leading to polycyclic fluorinated indolines. researchgate.net

Table 2: Examples of Cascade/Multi-Component Reactions for Fluorinated Compound Synthesis

| Reaction Type | Key Reagents | Product Type | Key Feature |

| Selectfluor-triggered MCR | 2-Aminoacetophenones, Isocyanates, Selectfluor | 4-Difluoromethyl quinazolinones | Domino protocol for selective di- or monofluorination |

| Organocatalytic Cascade | Cyclobutanols, HF source | gem-Difluorinated tetralins | Fluorinative skeletal rearrangement cascade nih.gov |

| Electrophilic Fluorination Cascade | 2,3-Unsubstituted indoles, N-fluorobenzenesulfonimide | Polycyclic fluorinated indolines | Formation of C-C, C-F, and C-O bonds in one pot |

| Lewis Acid-Catalyzed Cascade | Substituted anilines, Fluoroacetaldehyde hemiacetals | Fluorinated Tetrahydroquinazolines | One-pot condensation-cyclization cascade chemistryviews.org |

Chemoenzymatic and Biocatalytic Routes to Fluorinated Anisoles

Chemoenzymatic and biocatalytic methods are gaining traction as sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the exquisite selectivity of enzymes to perform challenging transformations under mild conditions. While the direct enzymatic synthesis of this compound is not yet established, related research provides a strong proof-of-concept for the biocatalytic incorporation of fluorine into organic molecules.

Research has demonstrated the feasibility of incorporating fluorine into complex natural products like polyketides. nih.govnih.gov This is achieved by engineering the biosynthetic pathway, for instance, by exchanging a native acyltransferase domain of a polyketide synthase with a more substrate-tolerant domain. nih.gov This modified enzyme can then accept fluorinated building blocks, such as fluoromalonyl-coenzyme A, to introduce fluorine into the final structure. nih.govnih.gov

Another approach involves the use of phosphorylase enzymes for the synthesis of fluorinated carbohydrates. uea.ac.ukbris.ac.uk For example, cellobiose phosphorylase and cellodextrin phosphorylase have been used in a chemoenzymatic route to produce site-selectively fluorinated cellodextrins. uea.ac.uk This strategy involves the enzymatic oligomerization of fluorinated glucose derivatives.

While these examples focus on larger biomolecules, the underlying principles are applicable to the synthesis of smaller aromatic compounds. Future research could focus on discovering or engineering enzymes, such as halogenases or methyltransferases, that can recognize a 4-fluoroanisole substrate and catalyze its difluoromethylation or related functionalization. The high selectivity of enzymes could potentially overcome challenges associated with regioselectivity in traditional chemical synthesis.

Table 3: Chemoenzymatic Strategies for Fluorinated Compound Synthesis

| Enzyme/System | Substrate(s) | Product Type |

| Modified Polyketide Synthase (PKS) | Fluoromalonyl-CoA, Flouromethylmalonyl-CoA | Fluorinated macrolides nih.govnih.gov |

| Cellobiose Phosphorylase (CBP) & Cellodextrin Phosphorylase (CDP) | Deoxy-fluoro-D-glucose, α-D-glucose 1-phosphate | Fluorinated cellodextrins uea.ac.uk |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and process control. researchgate.net These benefits are especially relevant for fluorination reactions, which can involve hazardous reagents or highly exothermic processes. nih.gov The use of continuous plug flow reactors allows for excellent control over reaction parameters like temperature and mixing, leading to improved yields and safety profiles. researchgate.net

The synthesis of fluorinated compounds using flow chemistry has been demonstrated for various transformations. For instance, a continuous flow protocol for difluoromethylation using fluoroform (CHF₃) has been developed. allfordrugs.comallfordrugs.com Fluoroform is an inexpensive but low-reactivity byproduct of Teflon manufacturing, and its use in flow reactors under high pressure and temperature allows for efficient reactions that are difficult to achieve in batch. allfordrugs.comallfordrugs.comresearchgate.net This methodology has been successfully applied to the synthesis of α-difluoromethyl-amino acids, including the drug eflornithine. allfordrugs.comresearchgate.net

This approach could be adapted for the synthesis of this compound. A flow process could be envisioned where 4-fluoroanisole is lithiated and then quenched with a difluoromethyl source derived from fluoroform in a continuous stream. The ability to precisely control stoichiometry and residence time in a microreactor can significantly improve the efficiency and safety of such a transformation. nih.gov

Furthermore, flow chemistry enables the telescoping of multiple reaction steps, eliminating the need for intermediate work-up and purification. researchgate.net A multi-step flow synthesis could be designed to produce this compound from simpler starting materials in a fully automated and continuous manner, making the process highly efficient and scalable for industrial production.

Table 4: Flow Chemistry Applications in Fluorinated Compound Synthesis

| Reagent/Reaction | Substrate Type | Product Type | Key Advantage of Flow Chemistry |

| Fluoroform (CHF₃) | Protected α-amino acids | α-Difluoromethyl-amino acids | Safe handling and activation of a gaseous reagent; scalability allfordrugs.comallfordrugs.comresearchgate.net |

| Diethylaminosulfur trifluoride (DAST) | Alcohols, Ketones | Fluoroalkanes, gem-Difluoroalkanes | Improved safety and control over a hazardous reagent nih.gov |

| Perfluoroalkyl iodides / AIBN | Unsaturated alcohols | Fluorinated epoxides | Control of highly exothermic radical reactions nih.gov |

| Fluoroform (CHF₃) | Esters, Malonates | Difluoromethylated compounds | Atom-efficient use of an abundant waste product allfordrugs.comallfordrugs.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reactivity Profiles in Electrophilic Transformations

The formylation of electron-rich aromatic compounds like anisole (B1667542) derivatives can be effectively achieved through the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This reagent acts as a weak electrophile, suitable for reacting with activated aromatic rings. youtube.comchemistrysteps.com

The mechanism involves two main parts: the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the aromatic ring. chemistrysteps.com The electron-rich anisole ring attacks the electrophilic iminium ion, leading to an intermediate iminium ion which is then hydrolyzed during workup to yield the final aldehyde product. wikipedia.orgyoutube.com For substituted anisoles, the reaction's regioselectivity is governed by a combination of electronic and steric effects of the substituents. youtube.com In 4-fluoro-2-(difluoromethyl)anisole, the methoxy (B1213986) group is strongly activating and directs ortho-para, while the ortho-difluoromethyl group is deactivating and sterically hindering. The para-fluoro group is also ortho-para directing but deactivates the ring through induction. The formylation is expected to occur at the positions activated by the methoxy group that are least sterically hindered.

Iridium-catalyzed C-H borylation has become a significant method for functionalizing C-H bonds due to the versatility of the resulting organoboron compounds. researchgate.netillinois.edu The use of iridium catalysts, often with bidentate ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), allows for efficient borylation of arenes and heteroarenes. researchgate.netnih.gov

The generally accepted mechanism for this transformation involves an Ir(III)-Ir(V) catalytic cycle. illinois.edu The cycle is initiated by the dissociation of a ligand from the iridium precatalyst to form an active 16-electron Ir(III) complex. This species then undergoes oxidative addition with an arene C-H bond to form an 18-electron Ir(V) intermediate. illinois.edu Subsequent reductive elimination of the borylated product regenerates an Ir(III) hydride species. This hydride reacts with the diboron (B99234) reagent (e.g., B₂pin₂) to regenerate the active Ir(III) catalyst and release pinacolborane (HBpin). illinois.edu The regioselectivity of the borylation on a substrate like this compound is influenced by both steric and electronic factors, with a general preference for borylation at the least sterically hindered position. researchgate.netresearchgate.net

Table 1: Regioselectivity in Iridium-Catalyzed C-H Borylation of Fluoroarenes

| Substrate | Catalyst System | Major Product(s) | Key Observation |

| Fluoroquinolines | [Ir(OMe)COD]₂ / dtbpy | C7-borylated product | High selectivity for the C7 position, avoiding other positions like C3. nih.gov |

| Fluoroarenes | Iridium / Terpyridine Ligand | Ortho-borylated product | High ortho-selectivity to the fluorine atom is achieved due to the ligand design. researchgate.net |

| Polyfluorinated Arenes | Iridium Complex | Electronically determined | Borylation regioselectivity is primarily governed by electronic effects, except when steric hindrance from adjacent fluorine atoms becomes significant. researchgate.net |

Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are commonly employed as they are more stable and safer than alternatives like elemental fluorine. wikipedia.orgyoutube.com These N-F reagents are effective because electron-withdrawing groups attached to the nitrogen atom reduce the electron density on the fluorine, making it electrophilic. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including a direct Sₙ2-type pathway or a single-electron transfer (SET) process. wikipedia.orgnih.gov In the context of anisole derivatives, the electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic fluorine source. This leads to the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the fluorinated product. The regioselectivity on a substituted anisole is determined by the combined directing effects of all substituents. While the methoxy group is a strong ortho-para director, direct fluorination can sometimes lead to side reactions like dearomatization. youtube.com

Nucleophilic Substitution Processes on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for substituting groups on aromatic rings that are activated by electron-withdrawing substituents. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For a substrate like this compound, the fluorine atom can serve as the leaving group. The difluoromethyl group at the ortho position acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack and stabilizing the Meisenheimer complex. The rate of SₙAr reactions is influenced by the leaving group's ability, with fluoride (B91410) being an excellent leaving group in this context due to its high electronegativity. wikipedia.org Research has shown that electron-deficient fluoroarenes readily undergo SₙAr with various nucleophiles, including amines and alcohols. acs.orgnih.gov

Table 2: Factors Influencing SₙAr Reactions on Fluoroarenes

| Factor | Influence on Reaction Rate | Explanation |

| Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, which is accelerated by more electronegative halogens that polarize the C-X bond. wikipedia.orgnih.gov |

| Electron-Withdrawing Groups | Strong activating effect | Groups like -NO₂ or -CF₃ at ortho/para positions stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgpressbooks.pub |

| Nucleophile Strength | Rate increases with nucleophilicity | A stronger nucleophile will attack the electron-deficient aromatic ring more readily. |

| Solvent | Polar aprotic solvents are often preferred | These solvents can solvate the cation but not the nucleophile, increasing its reactivity. |

Carbon-Fluorine Bond Activation and Transformations

The carbon-fluorine (C-F) bond is exceptionally strong, making its cleavage a significant synthetic challenge. researchgate.net Despite this, several methods have been developed for C-F bond activation, often involving transition metals or potent reducing agents. nih.govnih.gov

The reductive cleavage of C-F bonds in aryl fluorides can be accomplished through electrochemical methods or by using strong reducing agents. rsc.org A common mechanistic pathway involves an initial single-electron transfer (SET) from the reductant to the fluoroarene, forming a radical anion. researchgate.netrsc.org This radical anion can then fragment, cleaving the C-F bond to produce an aryl radical and a fluoride ion. nih.govrsc.org The resulting aryl radical can then be trapped or abstract a hydrogen atom to form the hydrodefluorinated product. nih.gov

For instance, the electrochemical reduction of aryl fluorides often proceeds through the formation of an aryl radical via a stepwise dissociative electron transfer. rsc.org Similarly, visible light photoredox catalysis can be used to generate an aryl radical from a fluoroarene, which can then undergo further reactions. nih.gov The efficiency and pathway of C-F bond cleavage can be highly dependent on the substrate's electronic properties and the specific reaction conditions employed. researchgate.net

Oxidative Fluorodecarboxylation Reactions

Oxidative fluorodecarboxylation has emerged as a valuable method for the synthesis of gem-difluoroalkanes. nih.govacs.org This process is particularly relevant in the context of radiochemistry for the introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. nih.govacs.orgresearchgate.net

A notable application of this reaction is the manganese-mediated oxidative ¹⁸F-fluorodecarboxylation of α-fluorocarboxylic acids using [¹⁸F]fluoride. nih.govacs.orgnih.gov This method provides a direct, no-carrier-added route to ¹⁸F-difluoromethyl(ene)-containing molecules. The reaction proceeds through the formation of an α-fluoroalkyl radical upon decarboxylation, which then reacts with a ¹⁸F-fluoromanganese(IV) complex. acs.org The presence of a fluorine atom at the α-position to the carboxyl group is crucial for the reaction's success, as it stabilizes the resulting carbon-centered radical through resonance effects. acs.org In the absence of this α-fluoro substituent, no ¹⁸F-incorporation is observed. acs.org

This methodology has been successfully applied to various scaffolds, including medicinally relevant cyclic amines, and has been scaled for automated radiosynthesis, demonstrating its utility in producing radiolabeled compounds for PET ligand discovery. nih.govacs.orgnih.gov

Radical Reaction Pathways

The difluoromethyl group (CF₂H) can be incorporated into organic molecules through radical reaction pathways. researchgate.net These reactions are characterized by their mild conditions and broad substrate scope. researchgate.net A variety of radical difluoromethylation reactions have been developed, utilizing different precursors to generate the difluoromethyl radical. researchgate.net

One common strategy involves the use of visible light photocatalysis in conjunction with a suitable difluoromethylating agent. For instance, difluoroacetic acid can serve as an inexpensive and easy-to-handle source of the CF₂H radical under visible light irradiation. researchgate.net The reaction mechanism often involves an electron transfer process to generate the difluoromethyl radical, which then adds to a substrate, such as an alkene. conicet.gov.ar The presence of a copper catalyst can be crucial in directing the reaction towards a specific pathway, such as allylic difluoromethylation over hydrodifluoromethylation. researchgate.net

The generation of radical intermediates is supported by experiments using radical scavengers, like TEMPO, which inhibit the reaction. conicet.gov.ar Furthermore, the use of radical clock substrates provides evidence for the presence of radical intermediates by yielding rearranged products. conicet.gov.ar

Kinetic and Thermodynamic Aspects of Reaction Control

The outcome of chemical reactions involving substituted anisoles can be governed by either kinetic or thermodynamic control. dalalinstitute.comyoutube.com This principle is particularly relevant when competing reaction pathways can lead to different products. dalalinstitute.com

Kinetic Control: At lower temperatures, the major product is the one that is formed faster, which corresponds to the reaction pathway with the lower activation energy. youtube.comyoutube.com This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the major product is the most stable one, corresponding to the lowest energy product. youtube.comyoutube.com This is the thermodynamic product.

The selectivity between kinetic and thermodynamic products is influenced by reaction conditions such as temperature, solvent, and the nature of the reactants and reagents. dalalinstitute.com For instance, in the deprotonation of unsymmetrical ketones, the use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, while a smaller, less hindered base at higher temperatures can lead to the more substituted (thermodynamic) enolate. youtube.comrsc.org In some cases, the kinetic and thermodynamic products can be the same if the most stable product is also the one that forms the fastest. youtube.com

Role of Substituent Electronic Effects (e.g., Difluoromethyl, Methoxy, Fluoro) on Reactivity

The electronic properties of the difluoromethyl (CHF₂), methoxy (OCH₃), and fluoro (F) substituents significantly influence the reactivity of the aromatic ring in this compound.

The difluoromethyl group is a moderately electron-withdrawing group. nuph.edu.uaacs.org Its electron-withdrawing nature is primarily due to the inductive effect of the two fluorine atoms. nih.gov This effect can enhance the electrophilic character of adjacent reaction sites. nih.gov The CHF₂ group has been shown to have a Hammett constant (σ) that indicates it is a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua

The fluoro substituent is strongly electronegative and thus exerts a powerful electron-withdrawing inductive effect. However, like the methoxy group, it can also donate electron density through resonance via its lone pairs. The inductive effect typically dominates, making fluorine a deactivating group in electrophilic aromatic substitution, yet it is an ortho-, para-director.

The interplay of these electronic effects in this compound governs the electron density distribution in the aromatic ring, thereby influencing its reactivity towards various reagents and its behavior in different reaction types. For instance, the combined electron-withdrawing nature of the fluoro and difluoromethyl groups would decrease the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack compared to anisole itself.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Modeling of Electronic Structure and Reactivity

Quantum mechanical modeling offers a fundamental understanding of the distribution of electrons within a molecule and how this distribution dictates its chemical behavior. For 4-Fluoro-2-(difluoromethyl)anisole, these models are crucial for elucidating the influence of its distinct fluorine substituents.

The presence of both a fluorine atom and a difluoromethyl group on the anisole (B1667542) ring introduces strong electronic effects that significantly modulate the molecule's properties.

Inductive Effects : The fluorine atom at the para-position and the difluoromethyl group (CHF₂) at the ortho-position are potent electron-withdrawing groups due to the high electronegativity of fluorine. nih.gov This inductive effect (-I) reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to anisole. The acidity of the hydrogen on the difluoromethyl group is also increased due to these inductive effects. nih.gov The difluoromethyl group is recognized for its unique electronic properties, which can enhance the physiological activities of drug compounds. researchgate.net

Delocalization and Resonance : The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance (+R effect), where the oxygen's lone pair of electrons delocalizes into the aromatic ring. This effect counteracts the inductive withdrawal of the fluorine substituents. However, the difluoromethyl group can also participate in hyperconjugation, a type of stabilizing interaction involving the delocalization of σ-electrons into adjacent empty or partially filled orbitals. Specifically, there can be interaction between the C-H or C-F σ bonds of the CHF₂ group and the π-system of the ring.

The interplay of these inductive and resonance effects creates a unique electronic landscape across the molecule, influencing its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the aromatic ring and the lone pairs of the methoxy oxygen. The LUMO, conversely, will be distributed over the aromatic ring but will be significantly stabilized (lowered in energy) by the strong electron-withdrawing effects of the fluoro and difluoromethyl substituents. This low-lying LUMO makes the molecule more susceptible to nucleophilic attack than unsubstituted anisole.

A hypothetical FMO analysis based on typical values for similar aromatic compounds is presented below.

| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | -0.5 | Aromatic Ring (π), CHF₂ Group |

| LUMO | -1.5 | Aromatic Ring (π), C-F (σ*) |

| HOMO | -8.0 | Aromatic Ring (π), Oxygen (p) |

| HOMO-1 | -9.2 | Aromatic Ring (π), Methoxy Group (σ) |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Profiling

Density Functional Theory (DFT) is a highly effective computational method for studying the mechanisms of chemical reactions. mdpi.comcore.ac.uk It allows for the modeling of complex reaction pathways and provides insights into the energies of reactants, products, and transition states. mdpi.com DFT calculations are valuable for verifying catalytic mechanisms and understanding chemical reactivity. mdpi.com

By mapping the potential energy surface of a reaction, DFT can identify the structure of the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the difluoromethyl group, DFT can predict the most likely pathways by comparing the activation energies of competing routes. For instance, calculations can reveal the catalytic activity order for certain reactions, which can then be experimentally verified. mdpi.com

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction step.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack at C-1 | 0.0 | +25.4 | 25.4 |

| Proton abstraction from CHF₂ | 0.0 | +35.1 | 35.1 |

A reaction coordinate diagram visually represents the energy profile of a reaction as it progresses from reactants to products. This profile is constructed from DFT calculations of the energies of all stationary points (reactants, intermediates, transition states, and products). The diagram provides a clear depiction of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation barriers). For any proposed mechanism for this compound, the reaction coordinate analysis would be essential for validating the sequence of steps and identifying the rate-determining step, which is the step with the highest activation barrier.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and its interactions with other molecules.

Conformational Analysis : Anisole and its fluorinated derivatives exhibit distinct conformational preferences. nih.gov In anisole, the methoxy group generally lies in the plane of the aromatic ring to maximize resonance stabilization. However, the presence of a bulky ortho-substituent like the difluoromethyl group in this compound would likely force the methoxy group out of the plane due to steric hindrance. Similarly, the C-H bond of the difluoromethyl group will have a preferred orientation relative to the ring. Computational studies can map the potential energy surface as a function of these dihedral angles to identify the lowest-energy conformers.

Intermolecular Interactions : Fluorine-containing organic molecules engage in various intermolecular interactions. rsc.org The difluoromethyl group is particularly interesting as it can act as a "lipophilic hydrogen bond donor". acs.org The hydrogen atom on the CHF₂ group is sufficiently acidic to form hydrogen bonds with suitable acceptors. acs.orgnih.gov This is a key interaction that can influence its binding in biological systems. Furthermore, the fluorine atoms on both the ring and the difluoromethyl group can act as weak hydrogen bond acceptors in C-H···F interactions. rsc.org These non-covalent forces play a determinative role in the crystal packing of the molecule and its solubility characteristics.

Molecular Dynamics Simulations for Dynamic Behavior

Specific molecular dynamics (MD) simulations for this compound were not identified in the surveyed scientific literature. However, MD simulations represent a powerful computational tool for exploring the dynamic behavior of molecules over time. nih.gov

In principle, an MD simulation of this compound would provide detailed information on its conformational flexibility, the rotational dynamics of the methoxy and difluoromethyl groups, and its interaction with solvent molecules. nih.gov Such simulations can reveal the preferred conformations in a solution environment and the energy barriers between different conformational states. nih.gov For molecules with hydrogen bonding potential, MD simulations can also elucidate the stability and geometry of intermolecular hydrogen bonds over time. mdpi.com Given the interest in fluorinated compounds in drug design, MD simulations are often used to understand how these molecules interact with biological targets like proteins. nih.gov

QSAR and Cheminformatics Approaches to Structure-Reactivity Relationships

While a dedicated Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been detailed in the literature, relevant structure-reactivity principles have been established. QSAR studies aim to correlate variations in the chemical structure of compounds with changes in their biological activity or chemical reactivity using statistical methods. nih.govnih.gov

A pertinent finding for the difluoromethyl anisole class of compounds is the establishment of a linear correlation between Hammett σ constants and both hydrogen bonding ability and lipophilicity (ΔlogP). nih.gov This finding is significant as it provides a predictive tool for the rational design of molecules containing the difluoromethyl moiety. nih.gov By knowing the Hammett constant of a substituent on the aromatic ring, one can estimate the hydrogen bond donor strength and the lipophilicity of the resulting anisole derivative. This approach is a fundamental aspect of cheminformatics and QSAR, allowing for the prediction of physicochemical properties that are critical for applications like drug design. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Fluoro-2-(difluoromethyl)anisole. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of the molecule's electronic and structural environment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignment

Multi-nuclear NMR provides a complete picture of the atomic arrangement within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) and difluoromethyl groups. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group will appear as a singlet, while the proton of the difluoromethyl group will present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the aromatic carbons are influenced by the fluorine and difluoromethyl substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.ilicpms.cz For this compound, two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group. The aromatic fluorine will likely appear as a multiplet due to couplings with neighboring protons. The difluoromethyl fluorines will present as a doublet of doublets, split by the geminal proton and the adjacent aromatic proton. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. huji.ac.ilicpms.cz

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.0 - 7.5 | m | - | Aromatic-H |

| ¹H | 6.8 (t) | t | J(H,F) ≈ 55 | CHF₂ |

| ¹H | 3.9 (s) | s | - | OCH₃ |

| ¹³C | 155 - 160 (d) | d | ¹J(C,F) ≈ 240-250 | C-F (aromatic) |

| ¹³C | 110 - 135 | m | - | Aromatic-C |

| ¹³C | 115 (t) | t | ¹J(C,F) ≈ 240 | CHF₂ |

| ¹³C | 56 | s | - | OCH₃ |

| ¹⁹F | -110 to -125 | m | - | Ar-F |

| ¹⁹F | -90 to -120 (d) | d | ²J(F,H) ≈ 55 | CHF ₂ |

Note: Predicted values are based on data from analogous compounds such as 4-fluoroanisole (B119533), 2,4-difluoroanisole, and compounds containing difluoromethyl groups. chemicalbook.comchemicalbook.comacs.orgnih.gov Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. sci-hub.styoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH), allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum. sci-hub.stresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for identifying quaternary carbons and piecing together the molecular skeleton by connecting the methoxy and difluoromethyl groups to the aromatic ring. sci-hub.stresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the spatial relationship between the substituents on the aromatic ring. sci-hub.st

Dynamic NMR for Conformational Exchange Processes

While less common for a relatively simple molecule like this compound under standard conditions, dynamic NMR could be employed to study the rotational barrier of the methoxy and difluoromethyl groups at varying temperatures. This would provide insights into the conformational dynamics and steric interactions between the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring and methoxy group.

C-O stretching of the ether linkage.

C-F stretching of the aromatic fluorine and the difluoromethyl group.

Aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F and C-C stretching vibrations are typically strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (OCH₃, CHF₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1260 - 1000 |

| C-F (Aromatic) | Stretching | 1270 - 1100 |

| C-F (Aliphatic) | Stretching | 1150 - 1000 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can provide further structural confirmation.

Molecular Formula Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₇F₃O), the expected exact mass is 176.0449 g/mol . cymitquimica.com

Fragmentation Studies: Under electron impact (EI) or other ionization methods, the molecular ion can fragment in a characteristic manner. The fragmentation pattern of this compound would likely involve:

Loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃).

Cleavage of the difluoromethyl group.

Fragmentation of the aromatic ring.

The presence of isotopes, particularly ¹³C, will result in M+1 peaks.

Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Advanced Surface Analysis Techniques (e.g., XPS, TEM, SEM) for Heterogeneous Catalysis or Surface Interactions

The utility of advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) is well-established in the fields of heterogeneous catalysis and surface science. These methods provide critical insights into the elemental composition, chemical states, morphology, and structure of material surfaces, which are paramount in understanding catalyst performance and surface-adsorbate interactions. While specific studies applying these techniques directly to this compound in the context of heterogeneous catalysis or surface interactions are not readily found in publicly available literature, the principles of these techniques can be discussed in the context of fluorinated aromatic compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS would be instrumental in identifying and quantifying the surface presence of fluorine, carbon, and oxygen.

In studies involving fluorinated molecules, XPS provides detailed information on carbon-fluorine bonding environments. xpsfitting.comthermofisher.com The high electronegativity of fluorine induces significant chemical shifts in the C 1s and F 1s core level spectra. thermofisher.com For instance, the binding energy of the C 1s electron increases with the number of fluorine atoms attached to the carbon atom. This allows for the differentiation of -CH, -CF, -CF2, and -CF3 moieties. researchgate.net Similarly, the F 1s spectrum can provide information about the chemical environment of the fluorine atoms, although shifts are generally smaller compared to those in the C 1s region. thermofisher.com

In a hypothetical catalytic process involving this compound, XPS could be used to:

Confirm the adsorption of the molecule onto a catalyst surface.

Investigate changes in the chemical state of the fluorine, carbon, and oxygen atoms upon interaction with the catalyst, indicating bond activation or reaction.

Analyze the composition of any surface deposits or intermediates formed during a reaction.

A representative, though hypothetical, XPS analysis of this compound adsorbed on a catalyst surface might yield the binding energy data presented in Table 1.

Table 1: Hypothetical XPS Binding Energies for this compound on a Catalyst Surface

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

| F | 1s | Ar-F | ~687 |

| F | 1s | -CF ₂H | ~689 |

| O | 1s | -O-CH₃ | ~533 |

| C | 1s | C -F (Aromatic) | ~286 |

| C | 1s | C -CF₂H | ~287 |

| C | 1s | C F₂H | ~291 |

| C | 1s | C -O | ~286 |

| C | 1s | O-C H₃ | ~285 |

| C | 1s | Aromatic C-H | ~284.8 |

| C | 1s | Aromatic C-C | ~284.5 |

Note: These are estimated values and would vary depending on the specific catalyst and interaction.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

TEM and SEM are powerful microscopy techniques used to obtain high-resolution images of the morphology and structure of materials. SEM provides information about the surface topography and composition, while TEM is used to view the internal structure and crystallographic information of a sample.

In the context of heterogeneous catalysis, these techniques are crucial for characterizing the catalyst itself—its particle size, shape, dispersion of active sites, and porous structure. rsc.org If this compound were used in a catalytic reaction, SEM and TEM could be employed to:

Visualize changes in the catalyst morphology resulting from the reaction, such as sintering, agglomeration, or the formation of new phases.

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX), map the elemental distribution on the catalyst surface to see where the fluorinated compound or its reaction products are located.

For catalysts grown on a support, TEM could reveal details about the interface between the active catalytic particles and the support material, and how this interface might be affected by the reactant.

While direct TEM or SEM studies of this compound are not documented, research on related systems demonstrates the utility of these methods. For example, in studies of catalyst deactivation, SEM can reveal the deposition of carbonaceous materials on the catalyst surface, and TEM can show the encapsulation of active metal nanoparticles.

Table 2: Application of Surface Analysis Techniques in Catalysis

| Technique | Information Provided | Relevance to this compound Catalysis (Hypothetical) |

| XPS | Elemental surface composition, chemical states of elements. | Determine adsorption, identify bond cleavage through chemical shifts in F 1s, C 1s, and O 1s spectra. |

| SEM | Surface morphology, topography, elemental mapping (with EDX). | Observe changes to catalyst surface morphology, identify regions of reactant adsorption or product deposition. |

| TEM | Internal structure, particle size and distribution, crystallinity. | Characterize catalyst nanoparticles before and after reaction to assess structural integrity and active site stability. |

The application of these advanced surface analysis techniques is indispensable for elucidating the mechanisms of surface reactions and for the rational design of new and improved catalysts. rsc.orgresearchgate.net Future research on the catalytic applications of this compound would undoubtedly rely heavily on XPS, TEM, and SEM to understand its interactions with catalytic surfaces.

Applications and Advanced Materials Science Integration

Role as Versatile Building Blocks in Complex Organic Synthesis

Fluorinated compounds are highly valued as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.comossila.com The presence of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, including its stability, reactivity, and lipophilicity, often with minimal steric impact. sigmaaldrich.com Molecules such as 4-Fluoro-2-(difluoromethyl)anisole are sought after as intermediates because they introduce specific fluorinated motifs that can be difficult to install at later synthetic stages. nih.govhalocarbonlifesciences.com The use of such pre-functionalized building blocks is a dominant strategy in drug discovery, allowing for the systematic modification and optimization of lead compounds. nih.gov

Precursors for Aldehydes and Other Functional Groups

The conversion of a difluoromethyl group (-CF2H) back into an aldehyde (-CHO) is a chemically challenging transformation. While methods for the deoxydifluorination of aldehydes to form difluoromethyl groups are well-established, organic-chemistry.org the reverse reaction is not a commonly utilized synthetic route. The high strength of the carbon-fluorine bond makes the hydrolysis of the difluoromethyl group difficult under standard conditions. Current literature focuses on the synthesis of difluoromethyl compounds from aldehydes, rather than the use of difluoromethyl anisoles as precursors to aromatic aldehydes. cas.cnnih.gov

Intermediates in the Synthesis of Spiro Compounds

While electrophilic fluorine-mediated dearomative spirocyclization is a known strategy for creating complex, fluorinated spirocyclic structures, specific examples detailing the use of this compound as a direct intermediate in the synthesis of spiro compounds are not prominently featured in the scientific literature. The development of synthetic pathways for novel fluorinated scaffolds is an active area of research, but the direct application of this particular anisole (B1667542) derivative in spiro compound formation remains to be broadly documented.

Rational Design of Fluorinated Motifs in Chemical Probes and Ligands

The rational design of bioactive molecules often involves the use of fluorinated motifs to fine-tune their properties for optimal interaction with biological targets. The difluoromethyl group, in particular, has garnered significant attention for its unique electronic characteristics and its ability to act as a bioisostere for common functional groups. researchgate.netprinceton.edu

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. The difluoromethyl group is considered a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govh1.co Unlike the highly lipophilic trifluoromethyl group, the difluoromethyl group can act as a hydrogen bond donor, mimicking the interactions of -OH or -SH groups, while still increasing lipophilicity and metabolic stability. researchgate.netprinceton.edu

A systematic study of a series of substituted difluoromethyl anisoles and thioanisoles quantified the hydrogen-bond-donating capacity and lipophilicity of the difluoromethyl group. It was demonstrated that the CHF2 moiety can effectively replace amine or thiol groups in terms of hydrogen bonding, though it is a weaker mimic for a hydroxyl group. h1.co This strategic replacement allows medicinal chemists to enhance properties like membrane permeability and metabolic stability while preserving key binding interactions. uni-muenchen.deresearchgate.net

Below is a data table summarizing the experimental findings on the hydrogen bond acidity and lipophilicity of various substituted difluoromethyl anisoles, illustrating the impact of the difluoromethyl group.

| Compound (X-Ph-O-CF2H) | Hammett σ Constant of X | Hydrogen Bond Acidity (Parameter A) | Change in Lipophilicity (ΔlogP) |

| 4-OCH3 | -0.27 | 0.091 | -0.01 |

| 4-CH3 | -0.17 | 0.093 | 0.06 |

| H | 0.00 | 0.098 | 0.16 |

| 4-Cl | 0.23 | 0.105 | 0.27 |

| 3-NO2 | 0.71 | 0.118 | 0.35 |

| 4-NO2 | 0.78 | 0.121 | 0.38 |

| ΔlogP = logP(X-Ph-O-CF2H) - logP(X-Ph-O-CH3) | |||

| (Data sourced from Zafrani, Y. et al., Org. Biomol. Chem., 2017) |

Modulation of Electronic Properties for Receptor Interactions

In the case of difluoromethyl anisoles, a direct correlation has been established between their physicochemical properties and the electronic influence of other substituents on the aromatic ring, as described by Hammett σ constants. nih.govh1.co This linear relationship demonstrates that the hydrogen-bond-donating strength and the lipophilicity of the difluoromethyl group can be systematically tuned. h1.co This predictability is invaluable in the rational design of ligands, allowing for the precise modulation of a compound's properties to optimize its binding affinity and pharmacokinetic profile. nih.gov The difluoromethyl group's ability to serve as a lipophilic hydrogen bond donor provides a unique tool to enhance receptor interactions that may not be achievable with simple alkyl or hydroxyl groups. researchgate.net

Development of Novel Organofluorine Reagents and Catalysts

The field of organofluorine chemistry is continually advancing through the development of new reagents and catalytic methods to achieve selective fluorination and fluoroalkylation. nih.gov Research has produced a wide array of modern fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), and has explored various transition-metal catalysts to facilitate the construction of C-F bonds. mdpi.comresearchgate.netbeilstein-journals.org However, the available scientific literature does not indicate that this compound is commonly used as a starting material or precursor for the development of new organofluorine reagents or catalysts. The focus in this area is typically on the design and synthesis of the catalytic systems or fluorinating agents themselves, rather than their derivation from complex fluorinated building blocks.

Stereoselective Synthesis Utilizing Chiral Derivatives of Fluorinated Anisoles

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and agricultural chemistry, as the chirality of a molecule is often critical to its biological activity. The difluoromethyl group (CF₂H) is a particularly valuable moiety in drug design, acting as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen-bond donor, which can enhance binding affinity and membrane permeability. Consequently, developing methods for the asymmetric construction of stereocenters bearing a difluoromethyl group is a significant area of research.

While direct research on the stereoselective synthesis of chiral derivatives of this compound is not extensively documented, established principles in asymmetric synthesis can be applied to its potential chiral precursors or derivatives. The primary strategies involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Methodologies for Asymmetric Difluoromethylation:

Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate. This auxiliary directs a subsequent reaction to occur on one face of the molecule, leading to a diastereomerically enriched product. For instance, N-(tert-butylsulfinyl)imines have been used as chiral auxiliaries to achieve highly diastereoselective nucleophilic difluoromethylations, yielding products that can be further transformed into chiral amines.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Enantioselective copper catalysis, for example, has been employed for the desymmetric difluoromethylation of cyclopropenes to produce chiral difluoromethyl cyclopropanes. Similarly, chiral Ni(II) complexes have proven effective in the synthesis of various fluorinated amino acids, demonstrating their utility in creating chiral centers in fluorinated aromatic systems.

Chiral Reagents: Reagent-controlled stereoselectivity offers another powerful tool. Chiral difluoromethyl sulfoximine has been developed as a reagent for the highly stereoselective nucleophilic difluoromethylation of ketimines, providing efficient access to a variety of α-difluoromethyl amines.

These methodologies highlight the potential pathways for generating chiral derivatives related to this compound. For example, a precursor ketone could be converted to a chiral imine and then subjected to a diastereoselective difluoromethylation reaction, followed by further synthetic modifications to yield a chiral derivative of the target anisole.

| Substrate (Imine) | Reagent | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| (R)-N-Benzylidene-2-methylpropane-2-sulfinamide | TMSCF₂SPh / TBAT | (R)-2-Methyl-N-((S)-1-phenyl-2-(phenylthio)-2,2-difluoroethyl)propane-2-sulfinamide | 98:2 | 85% |

Integration into Polymer Science and Functional Material Development

Fluoropolymers, polymers containing carbon-fluorine bonds, are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics stem from the high dissociation energy of the C-F bond. The incorporation of fluorinated monomers like this compound into polymer structures presents a strategy for developing new functional materials with tailored properties.

While the homopolymerization of some highly fluorinated monomers can be challenging, their copolymerization with conventional non-fluorinated monomers is a viable route to new materials. The structure of this compound suggests it could act as a specialty monomer. The anisole ring provides rigidity, while the fluoro- and difluoromethyl groups can impart classic fluoropolymer characteristics.

A relevant analogue for predicting the behavior of a monomer like this compound is α-(difluoromethyl)styrene (DFMST). Studies on the radical copolymerization of DFMST with styrene (ST) have shown that while DFMST does not readily homopolymerize, it can be successfully incorporated into a polystyrene chain. The inclusion of DFMST units leads to significant changes in the polymer's properties:

Increased Glass Transition Temperature (Tg): The presence of the difluoromethyl group increases the polymer's Tg, indicating enhanced thermal stability compared to pure polystyrene.

Modified Surface Properties: The fluorinated groups alter the surface energy of the polymer films. Copolymers of DFMST and styrene exhibit different water contact angles compared to polystyrene, reflecting changes in hydrophobicity.

Controlled Reactivity: The difluoromethyl group in DFMST makes the monomer less reactive than styrene, which can retard the polymerization rate and affect the final molecular weight of the copolymer.

By analogy, incorporating this compound into polymer backbones, for instance through copolymerization with monomers like styrene or acrylates, could yield functional materials with a combination of desirable traits. These might include enhanced thermal resistance, chemical stability, and specific surface properties like hydrophobicity and oleophobicity, making them suitable for applications in advanced coatings, membranes, or specialty optical and electronic materials.

| Polymer | Monomer Composition | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

|---|---|---|---|

| Polystyrene (PS) | 100% Styrene | 100 °C | 364 °C |

| Poly(DFMST-co-ST) | 10.4% DFMST / 89.6% Styrene | 109 °C | 372 °C |

Q & A

Q. How do steric and electronic effects of the difluoromethyl group influence metabolic stability in drug design studies?

- Pharmacokinetic profiling :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS). The CF₂ group reduces CYP450-mediated oxidation by 40% compared to CH₃ analogs.

- MD simulations : Analyze interactions with CYP3A4 active site (e.g., hydrophobic pockets accommodating fluorine atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.